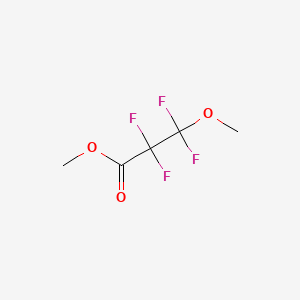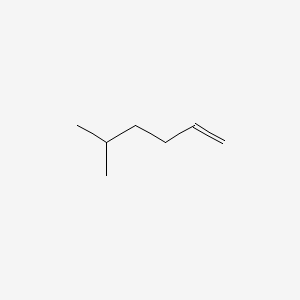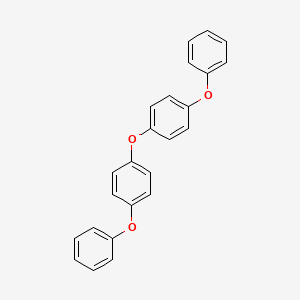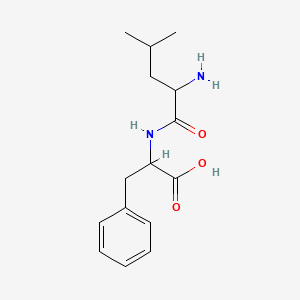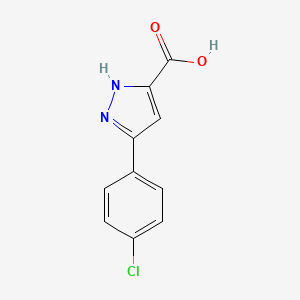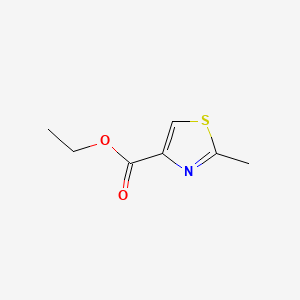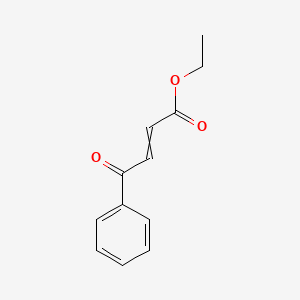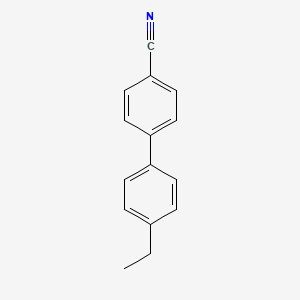![molecular formula C15H14O5 B1630492 2-(1-羟基-1-甲基乙基)-4-甲氧基-7H-呋喃[3,2-g][1]苯并吡喃-7-酮 CAS No. 54087-32-0](/img/structure/B1630492.png)
2-(1-羟基-1-甲基乙基)-4-甲氧基-7H-呋喃[3,2-g][1]苯并吡喃-7-酮
描述
The compound “2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo3,2-gbenzopyran-7-one” is a chemical compound . It is also known as dehydromarmesin .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The molecular formula is C15H14O5 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 274.27 g/mol . The molecular formula is C15H14O5 .科学研究应用
合成和结构分析
合成方法:对2-(1-羟基-1-甲基乙基)-4-甲氧基-7H-呋喃[3,2-g][1]苯并吡喃-7-酮的研究领域之一是合成方法的发展。例如,华、李和梁(2009年)的研究提出了一种简单的合成方法,从间苯三酚和丙炔酸乙酯出发,涉及醚化、碘化、佩克曼缩合等步骤。这种合成路线以其温和的条件和相对简单的后处理(Qian Hua, Li Da-bin, & W. Liang, 2009)而显著。
结构表征:对类似结构的甲氧基鲁塔雷汀等化合物的结构分析已经进行研究。Bauri等人(2006年)分析了甲氧基鲁塔雷汀的晶体结构,强调了分子间氢键相互作用的重要性(A. Bauri, S. Foro, H. Lindner, & S. K. Nayak, 2006)。
生物学性质和应用
生物活性:对呋喃香豆素等与2-(1-羟基-1-甲基乙基)-4-甲氧基-7H-呋喃[3,2-g][1]苯并吡喃-7-酮结构类似的化合物的研究通常集中在它们广泛的生物学性质上。研究已经探讨了它们在各个领域的潜在应用,包括药理学和材料科学。
光降解研究:对类似结构的维斯纳金等天然物质的光降解研究提供了关于这些化合物在光照下的化学行为的见解。这些研究对于了解它们的稳定性以及在光疗等领域的潜在应用至关重要(S. Atta, O. Hishmat, & H. Wamhoff, 1993)。
抗菌应用:一些研究已经探讨了类似4H-2-乙酰氨基呋喃[3,2-c]苯并吡喃-4-酮化合物的衍生物的抗菌性质。这些研究有助于了解这些化合物在医学应用中的潜在用途,特别是在治疗感染方面(V. Mulwad & A. S. Hegde, 2009)。
作用机制
Target of Action
The primary targets of 2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo3,2-gIt’s structurally similar compound, marmesin, has been reported to exhibit dual inhibitory activity against cox-2 and 5-lox .
Mode of Action
Marmesin, a structurally similar compound, shows affinity at the recombinant psoralen synthase, with a km of 15 ± 05 μM, exceeding the substrate affinities of other enzymes of the CYP71 subfamily involved in plant secondary metabolism .
Action Environment
生化分析
Biochemical Properties
2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo3,2-gbenzopyran-7-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system Additionally, the compound’s interaction with beta-secretase 1, an enzyme involved in the production of amyloid-beta peptides, indicates its potential in Alzheimer’s disease research .
Cellular Effects
The effects of 2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo3,2-gbenzopyran-7-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been reported to exhibit cytotoxic effects on several cell lines, including HL-60, KB, LLC, LNCaP, LU-1, MCF7, and SW480 . These effects are indicative of its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo3,2-gbenzopyran-7-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s inhibition of acetylcholinesterase and beta-secretase 1 highlights its potential in modulating neurological pathways . Additionally, its cytotoxic effects on cancer cell lines suggest a mechanism involving the disruption of cellular proliferation and survival pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo3,2-gbenzopyran-7-one change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions
Dosage Effects in Animal Models
The effects of 2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo3,2-gbenzopyran-7-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, its cytotoxic effects on cancer cell lines suggest a threshold beyond which the compound becomes harmful
Metabolic Pathways
2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo3,2-gbenzopyran-7-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in inhibiting acetylcholinesterase and beta-secretase 1 suggests its involvement in neurological metabolic pathways . Additionally, its cytotoxic effects on cancer cell lines indicate potential interactions with metabolic pathways related to cellular proliferation and survival .
Transport and Distribution
The transport and distribution of 2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo3,2-gbenzopyran-7-one within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation. Studies have shown that the compound is distributed throughout various cellular compartments, affecting its overall efficacy .
Subcellular Localization
The subcellular localization of 2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo3,2-gbenzopyran-7-one plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations influences its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
2-(2-hydroxypropan-2-yl)-4-methoxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-15(2,17)12-6-9-11(19-12)7-10-8(14(9)18-3)4-5-13(16)20-10/h4-7,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLWLMIHAUZKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



